N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea
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Overview
Description
N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenyl group attached to the thiourea moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea typically involves the reaction of 4-methyl-2-pyridinylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-2-pyridinyl)-2-pyridinecarbothioamide
- 4-Methyl-2-(2-, 3- and 4-pyridinyl)quinolines
- N-{[(4-Methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
Uniqueness
N-(4-Methyl-2-pyridinyl)-N’-phenylthiourea is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylthiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
53385-81-2 |
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Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
LAMGHBQOIGEOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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